molecular formula C14H12N4O6S2 B4570191 N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide

Cat. No.: B4570191
M. Wt: 396.4 g/mol
InChI Key: HYOZRBPHGFQPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H12N4O6S2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.01982646 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Anticancer and Antioxidant Effects: A study highlighted the synthesis of new sulfonamide drugs, including derivatives related to N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide, exploring their anticancer effects against MCF-7 breast carcinoma cell lines. Two derivatives were found to have potent anticancer effects, while showing lower antioxidant activities. Molecular docking studies were used to analyze the anti-breast cancer activity, confirming the bioavailability of these compounds through pharmacological investigations (H. Mohamed et al., 2022).

Antioxidant Activity

  • Evaluation of Antioxidant Activity: Research into hydrazinecarbothioamides, including compounds similar to this compound, showed excellent antioxidant activity. The study synthesized new compounds exhibiting strong antioxidant effects, providing a basis for further exploration of these molecules in antioxidant applications (Stefania-Felicia Barbuceanu et al., 2014).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties: A study on the synthesis and antimicrobial activity of derivatives indicated the potential of these compounds as antimicrobial agents. The research aimed to evaluate the antimicrobial properties of newly synthesized compounds, revealing some derivatives with significant antimicrobial activity. This opens the possibility of using such compounds in developing new antimicrobial drugs (M. Maheshwari & A. Goyal, 2016).

Antihyperglycemic Activity

  • Potential Antihyperglycemic Agents: In a study focusing on the antidiabetic activity of hydrazinecarbothioamides with a phenylsulfonyl group, compounds exhibited antihyperglycemic activity in streptozotocin-induced diabetic mice. These findings suggest that such compounds, including derivatives of this compound, may inhibit oxidative stress development in diabetes, showcasing their potential as antidiabetic agents (A. Aly et al., 2021).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)sulfonylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6S2/c19-18(20)10-2-4-11(5-3-10)26(21,22)17-16-14(25)15-9-1-6-12-13(7-9)24-8-23-12/h1-7,17H,8H2,(H2,15,16,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZRBPHGFQPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.